![molecular formula C8H13F3O2 B1459092 4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid CAS No. 1500365-83-2](/img/structure/B1459092.png)
4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid
Overview
Description
“4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid” is a chemical compound with the molecular formula C8H14F3NO2 and a molecular weight of 213.2 . It is also known as (2,2,2-trifluoroethyl)-L-leucine . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14F3NO2/c1-5(2)3-6(7(13)14)12-4-8(9,10)11/h5-6,12H,3-4H2,1-2H3, (H,13,14)/t6-/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 213.2 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Photolysis and Environmental Fate
A study on the photolysis of perfluoro-2-methyl-3-pentanone under natural sunlight conditions revealed insights into the atmospheric lifetime and global warming potential of perfluorinated compounds. The compound exhibited an atmospheric lifetime of approximately one week, suggesting negligible global warming potential (d'Anna, Sellevåg, Wirtz, & Nielsen, 2005).
Organic Synthesis
Research on the stereoselective synthesis of γ-fluorinated α-amino acids demonstrated the utility of 2-hydroxy-3-pinanone as an auxiliary in the synthesis of fluorinated compounds. This methodology highlights the potential of fluorinated pentanoic acid derivatives in synthesizing biologically active molecules (Laue, Kröger, Wegelius, & Haufe, 2000).
Anticancer Drug Research
Amino acetate functionalized Schiff base organotin(IV) complexes, derived from structurally related pentanoic acids, were studied for their in vitro cytotoxicity against various human tumor cell lines. Some compounds exhibited significant cytotoxicity, suggesting the potential of pentanoic acid derivatives in anticancer drug development (Basu Baul, Basu, Vos, & Linden, 2009).
Safety and Hazards
The safety information available indicates that “4-Methyl-2-(2,2,2-trifluoroethyl)pentanoic acid” should be handled with care. It has a GHS07 pictogram, indicating that it can cause certain hazards. The signal word is "Warning" . For more detailed safety information, it would be best to refer to the Material Safety Data Sheet (MSDS) for this compound .
properties
IUPAC Name |
4-methyl-2-(2,2,2-trifluoroethyl)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3O2/c1-5(2)3-6(7(12)13)4-8(9,10)11/h5-6H,3-4H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHVKVVCRCCSRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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